8-[4-(thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-[4-(Thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure incorporating a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst and solvent, followed by cyclization to form the spirocyclic structure . The reaction conditions often require refluxing in toluene with a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[4-(Thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The spirocyclic structure can undergo nucleophilic substitution, particularly at positions adjacent to the sulfur atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under mild conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the thiophene ring typically yields halogenated derivatives, while nucleophilic substitution can introduce various functional groups at specific positions .
Scientific Research Applications
8-[4-(Thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-ulcer agent due to its structural similarity to known pharmacophores.
Materials Science: The unique spirocyclic structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 8-[4-(thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-ulcer activity . The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-ulcer activity.
Benzothiophene Derivatives: These compounds also contain a thiophene ring and are known for their antimicrobial and antioxidant properties.
Uniqueness
8-[4-(thiophen-3-yl)benzoyl]-1-oxa-4-thia-8-azaspiro[45]decane is unique due to its combination of a spirocyclic structure with a thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c20-17(19-8-6-18(7-9-19)21-10-12-23-18)15-3-1-14(2-4-15)16-5-11-22-13-16/h1-5,11,13H,6-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKXGFOFMVMECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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